An In-depth Technical Guide to the Laboratory Synthesis of Octanoic Acid Triethanolamine Salt
An In-depth Technical Guide to the Laboratory Synthesis of Octanoic Acid Triethanolamine Salt
This guide provides a comprehensive overview of the laboratory-scale synthesis of octanoic acid triethanolamine salt, a versatile ionic liquid and surfactant. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the chemical principles, experimental procedures, and analytical characterization of this compound.
Introduction
Octanoic acid triethanolamine salt is an ionic compound formed from the neutralization reaction between octanoic acid, a medium-chain fatty acid, and triethanolamine, a tertiary amine and triol.[1] This salt possesses amphiphilic properties, with the octanoate moiety acting as the hydrophobic tail and the protonated triethanolamine head providing hydrophilicity. These characteristics make it an effective surfactant, emulsifier, and pH buffer, with applications in cosmetics, personal care products, industrial coatings, and potentially in drug delivery systems as a solubilizing agent.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of the reactants and the final product is presented in Table 1.
Table 1: Physicochemical Properties of Reactants and Product [1][4][5][6]
| Property | Octanoic Acid | Triethanolamine | Octanoic Acid Triethanolamine Salt |
| Appearance | Colorless to light yellow oily liquid[4] | Colorless, viscous liquid[6] | Colorless or pale yellow liquid[1][2] |
| Molecular Formula | C₈H₁₆O₂ | C₆H₁₅NO₃ | C₁₄H₃₁NO₅ |
| Molecular Weight | 144.21 g/mol [1] | 149.19 g/mol [1] | 293.40 g/mol [1] |
| Boiling Point | 239.7 °C | 335.4 °C[5] | Not readily available (decomposes at high temp.) |
| Melting Point | 16.7 °C | 20.5 °C[5] | Not readily available |
| Density | 0.910 g/cm³ at 25 °C | 1.124 g/cm³ at 20 °C[5] | Not readily available |
| Solubility | Very slightly soluble in water; soluble in organic solvents[4] | Miscible with water, ethanol, and acetone[5] | Soluble in water and many organic solvents[1][2] |
Synthesis of Octanoic Acid Triethanolamine Salt
The synthesis of octanoic acid triethanolamine salt is a straightforward acid-base neutralization reaction. The proton from the carboxylic acid group of octanoic acid is transferred to the nitrogen atom of triethanolamine, forming the triethanolammonium cation and the octanoate anion.
Chemical Reaction
Caption: Reaction scheme for the synthesis of octanoic acid triethanolamine salt.
Experimental Protocol
This protocol describes a typical laboratory-scale synthesis of octanoic acid triethanolamine salt.
Materials:
-
Octanoic acid (≥99% purity)
-
Triethanolamine (≥99% purity)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Heating mantle with temperature control
-
Condenser
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Rotary evaporator
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve one molar equivalent of octanoic acid in a suitable volume of anhydrous ethanol.
-
Reaction Setup: Place the flask in a heating mantle on a magnetic stirrer. Equip the flask with a condenser.
-
Addition of Triethanolamine: While stirring, add one molar equivalent of triethanolamine to the octanoic acid solution. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 4 hours with continuous stirring.
-
Solvent Removal: After the reaction is complete, remove the anhydrous ethanol using a rotary evaporator under reduced pressure.
-
Product Isolation: The remaining liquid is the octanoic acid triethanolamine salt. For higher purity, further purification steps such as vacuum distillation can be employed, though for many applications, the crude product is sufficient.
Reaction Parameters and Expected Outcomes
While specific, comparative data is scarce in publicly available literature, the following table summarizes the expected influence of key reaction parameters on the synthesis.
Table 2: Influence of Reaction Parameters on Synthesis
| Parameter | Condition | Expected Outcome on Yield and Purity | Notes |
| Molar Ratio (Octanoic Acid:Triethanolamine) | 1:1 | Optimal for complete salt formation and high purity.[1] | An excess of either reactant will result in impurities in the final product. |
| Solvent | Anhydrous Ethanol | Facilitates mixing and heat transfer, leading to a more controlled reaction. | The use of a non-anhydrous solvent may introduce water, which could potentially be an impurity. |
| Temperature | 60°C | Provides sufficient energy for the reaction to proceed to completion in a reasonable timeframe. | Higher temperatures could potentially lead to side reactions or degradation, though specific data is limited. |
| Reaction Time | 4 hours | Generally sufficient for the reaction to reach completion at the specified temperature. | Reaction progress can be monitored by FT-IR to determine the optimal time. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of octanoic acid triethanolamine salt in a laboratory setting.
Caption: General laboratory workflow for the synthesis of octanoic acid triethanolamine salt.
Analytical Characterization
To confirm the synthesis of octanoic acid triethanolamine salt and assess its purity, several analytical techniques are employed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for monitoring the reaction. The formation of the salt is confirmed by the disappearance of the broad O-H stretching vibration of the carboxylic acid in octanoic acid (typically around 2500-3300 cm⁻¹) and the appearance of characteristic absorption bands for the carboxylate anion (COO⁻) and the protonated amine (N-H⁺).[1]
Table 3: Key FT-IR Absorption Bands [1]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid O-H | ~2500-3300 | Broad band, disappears upon salt formation. |
| Carboxylate (asymmetric) | ~1560 | Strong absorption, indicates salt formation. |
| Carboxylate (symmetric) | ~1405 | Strong absorption, indicates salt formation. |
| N-H⁺ Stretch | ~2800-3000 | Broad band, often overlaps with C-H stretches. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can confirm the structure of the salt and assess its purity. The protonation of the nitrogen in triethanolamine and the deprotonation of the carboxylic acid lead to characteristic shifts in the NMR spectra compared to the starting materials. The absence of signals corresponding to free octanoic acid and triethanolamine indicates a high purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to quantify the purity of the octanoic acid triethanolamine salt and to detect any residual starting materials. For the analysis of the triethanolamine component, a strong cation exchange column can be utilized.[1] The octanoate component can be analyzed using reversed-phase chromatography.
Mechanism of Action as a Surfactant: Micelle Formation
As an ionic surfactant, octanoic acid triethanolamine salt self-assembles into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, where the hydrophobic octanoate tails are sequestered from water in the core of the micelle, while the hydrophilic triethanolammonium heads remain in contact with the aqueous environment.[3][7][8][9]
Caption: Logical diagram of micelle formation by octanoic acid triethanolamine salt.
Conclusion
The synthesis of octanoic acid triethanolamine salt is a reproducible and straightforward process suitable for laboratory-scale preparation. This technical guide provides the essential information for its synthesis, characterization, and understanding of its fundamental properties as a surfactant. The detailed protocols and analytical data serve as a valuable resource for researchers and professionals working with this versatile compound.
References
- 1. Octanoic acid triethanolamine salt | 22919-56-8 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the mixed surfactant micelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Micelle - Wikipedia [en.wikipedia.org]
